molecular formula C18H17N5O3S B2556155 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide CAS No. 298218-09-4

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide

Cat. No. B2556155
CAS RN: 298218-09-4
M. Wt: 383.43
InChI Key: OCNRYXYRPPBGCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide (BMS-3NPA) is a synthetic compound that has been studied for its potential applications in scientific research. BMS-3NPA has a wide range of properties that make it an attractive compound for laboratory experimentation. It is a highly stable and soluble compound, with a low toxicity profile, making it suitable for use in a variety of laboratory experiments. BMS-3NPA has been studied for its potential use in a variety of scientific research applications, including drug design, enzyme inhibition, and protein-protein interaction studies.

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide:

Antimicrobial Activity

This compound has shown significant potential as an antimicrobial agent. The presence of the triazole ring is known to enhance antimicrobial properties, making it effective against a variety of bacterial and fungal strains. Research indicates that modifications to the triazole ring can further improve its efficacy against resistant microbial strains .

Anticancer Properties

Studies have demonstrated that derivatives of triazole compounds exhibit promising anticancer activities. The specific structure of 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide allows it to interfere with cancer cell proliferation and induce apoptosis in cancer cells. This makes it a potential candidate for the development of new anticancer drugs .

Antioxidant Activity

The compound has been investigated for its antioxidant properties. The triazole moiety contributes to its ability to scavenge free radicals and reduce oxidative stress. This activity is crucial for preventing cellular damage and has implications for treating diseases related to oxidative stress, such as neurodegenerative disorders .

Anti-inflammatory Effects

Research has shown that this compound can exhibit anti-inflammatory effects. The triazole ring and its substituents play a role in inhibiting inflammatory mediators, making it a potential therapeutic agent for inflammatory diseases such as arthritis and inflammatory bowel disease .

Agricultural Uses

The compound can also be utilized in agriculture as a pesticide or herbicide. Its antimicrobial and antifungal properties make it effective in protecting crops from various pathogens. Additionally, its potential as a growth regulator can help in enhancing crop yield and quality.

These diverse applications highlight the versatility and potential of 2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide in various fields of scientific research.

If you have any specific area you would like to delve deeper into, feel free to let me know!

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properties

IUPAC Name

2-[(5-benzyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O3S/c1-22-16(10-13-6-3-2-4-7-13)20-21-18(22)27-12-17(24)19-14-8-5-9-15(11-14)23(25)26/h2-9,11H,10,12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCNRYXYRPPBGCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3-nitrophenyl)acetamide

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